8-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]sulfonyl}quinoline
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Overview
Description
8-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]sulfonyl}quinoline is a complex organic compound that features a quinoline core structure with a sulfonyl group and a piperazine ring substituted with a benzodioxole moiety
Scientific Research Applications
8-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]sulfonyl}quinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Industry: It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
Target of Action
The primary target of the compound 8-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]sulfonyl}quinoline is the enzyme Aldehyde Dehydrogenase (ALDH3A1) . ALDH3A1 is involved in multiple metabolic pathways and has been indicated to play a role in several disease states .
Mode of Action
The compound this compound interacts with its target, ALDH3A1, by forming direct interactions with active-site cysteine residues . This interaction is competitive against aldehyde binding .
Biochemical Pathways
The compound this compound, by inhibiting ALDH3A1, affects the metabolic pathways in which this enzyme participates
Pharmacokinetics
The compound’s interaction with aldh3a1 suggests it is able to reach the intracellular environment where this enzyme is located
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its inhibition of ALDH3A1 . By inhibiting this enzyme, the compound could potentially disrupt the metabolic pathways in which ALDH3A1 is involved .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially affect the compound’s interaction with aldh3a1
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]sulfonyl}quinoline typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoline core, followed by the introduction of the sulfonyl group and the piperazine ring. The benzodioxole moiety is then attached to the piperazine ring through a nucleophilic substitution reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to enhance reaction efficiency and product consistency.
Chemical Reactions Analysis
Types of Reactions
8-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]sulfonyl}quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common, particularly involving the piperazine and benzodioxole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the piperazine or benzodioxole rings .
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds with a similar quinoline core structure but different substituents.
Piperazine Derivatives: Compounds featuring the piperazine ring with various functional groups.
Benzodioxole Derivatives: Compounds containing the benzodioxole moiety with different attached groups .
Uniqueness
8-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]sulfonyl}quinoline is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
8-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]sulfonylquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c25-29(26,20-5-1-3-17-4-2-8-22-21(17)20)24-11-9-23(10-12-24)14-16-6-7-18-19(13-16)28-15-27-18/h1-8,13H,9-12,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDKTYVHXEFXZGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=CC5=C4N=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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